3-(3-Ethoxyphenyl)pyrrolidine

Catalog No.
S15936666
CAS No.
1082881-60-4
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Ethoxyphenyl)pyrrolidine

CAS Number

1082881-60-4

Product Name

3-(3-Ethoxyphenyl)pyrrolidine

IUPAC Name

3-(3-ethoxyphenyl)pyrrolidine

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-2-14-12-5-3-4-10(8-12)11-6-7-13-9-11/h3-5,8,11,13H,2,6-7,9H2,1H3

InChI Key

FXADNCSEGSPDAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2CCNC2

3-(3-Ethoxyphenyl)pyrrolidine is a chemical compound characterized by its unique structure, which consists of a pyrrolidine ring substituted with a 3-ethoxyphenyl group. The molecular formula of this compound is C12H17NOC_{12}H_{17}NO, and it features a five-membered nitrogen-containing ring that contributes to its diverse chemical properties. The presence of the ethoxyphenyl substituent enhances its lipophilicity, potentially influencing its biological activity and interactions.

The reactivity of 3-(3-Ethoxyphenyl)pyrrolidine can be attributed to the functional groups present in its structure. Notable reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, allowing for modifications at the 3-position.
  • Acylation: The compound can undergo acylation reactions, which can modify the nitrogen atom or the ethoxy group to create derivatives with varied biological activities.
  • Oxidation: Oxidative transformations may occur, particularly affecting the ethoxy group, leading to potential formation of phenolic compounds.

Research indicates that compounds similar to 3-(3-Ethoxyphenyl)pyrrolidine exhibit significant biological activities, including:

  • Antidepressant Effects: Pyrrolidine derivatives are often explored for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
  • Antinociceptive Properties: Some studies suggest that pyrrolidine compounds may possess pain-relieving properties, making them candidates for analgesic drug development.
  • Antitumor Activity: Certain derivatives have shown promise in inhibiting tumor growth, indicating potential applications in cancer therapy.

The synthesis of 3-(3-Ethoxyphenyl)pyrrolidine typically involves several steps:

  • Formation of Pyrrolidine Ring: The initial step often involves cyclization reactions of appropriate precursors such as amino acids or related compounds.
  • Substitution with Ethoxyphenyl Group: Following ring formation, electrophilic aromatic substitution or nucleophilic attack can introduce the 3-ethoxyphenyl group onto the pyrrolidine ring.
  • Purification and Characterization: After synthesis, the compound is purified using techniques such as recrystallization or chromatography, followed by characterization through spectroscopic methods (NMR, IR).

3-(3-Ethoxyphenyl)pyrrolidine has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting neurological disorders or cancer treatment.
  • Chemical Research: The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry.
  • Material Science: Due to its unique structural properties, it may find applications in developing new materials or polymers.

Studies investigating the interactions of 3-(3-Ethoxyphenyl)pyrrolidine with biological targets are crucial for understanding its mechanism of action. Key findings include:

  • Receptor Binding Studies: Research has shown that similar pyrrolidine compounds can bind to neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
  • Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic uses.

Several compounds share structural similarities with 3-(3-Ethoxyphenyl)pyrrolidine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-(3-Methoxyphenyl)pyrrolidineC12H17NOC_{12}H_{17}NOContains a methoxy group instead of ethoxy
N-(3,4-Dichlorophenyl)-2-(3-methoxyphenyl)pyrrolidineC18H18Cl2N2O2C_{18}H_{18}Cl_2N_2O_2Features dichlorophenyl substitution
1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidineC20H25NO2C_{20}H_{25}NO_2Contains a phenoxy group enhancing solubility

The uniqueness of 3-(3-Ethoxyphenyl)pyrrolidine lies in its specific ethoxy substitution on the phenyl ring, which may influence its pharmacokinetic properties and biological activity compared to other similar compounds. Its distinct electronic and steric characteristics could lead to different interactions with biological targets, making it an interesting subject for further research.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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